molecular formula C19H23N B2539386 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline CAS No. 878973-23-0

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Cat. No.: B2539386
CAS No.: 878973-23-0
M. Wt: 265.4
InChI Key: RHGWAUGRQYSLSX-UHFFFAOYSA-N
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Description

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is an organic compound belonging to the class of tetrahydroquinolines It is characterized by its unique structure, which includes a tetrahydroquinoline core substituted with four methyl groups and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with ketones in the presence of acid catalysts. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using optimized catalysts and reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under acidic or basic conditions.

Major Products: The major products formed from these reactions include various substituted quinolines, dihydroquinolines, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the functional groups present. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby influencing biochemical pathways.

Comparison with Similar Compounds

  • 2,2,4,7-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline
  • 2,2,6,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline

Comparison: Compared to similar compounds, 2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position and number of methyl groups can significantly affect the compound’s properties, making it distinct in terms of its applications and effectiveness in various research fields.

Biological Activity

2,2,4,6-Tetramethyl-4-phenyl-1,2,3,4-tetrahydroquinoline is a synthetic compound belonging to the class of tetrahydroquinolines. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H24N Molecular Weight 276 41 g mol \text{C}_{19}\text{H}_{24}\text{N}\quad \text{ Molecular Weight 276 41 g mol }

This compound features a tetrahydroquinoline core structure with additional alkyl and phenyl groups that contribute to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of tetrahydroquinoline exhibit significant anticancer properties. For instance:

  • Case Study : A study evaluated a series of tetrahydroquinoline derivatives for their in vitro antitumor activity. Compounds showed IC50 values ranging from 2.5 to 12.5 µg/mL , outperforming Doxorubicin (IC50 = 37.5 µg/mL) as a reference drug . This suggests that modifications to the tetrahydroquinoline structure can enhance its efficacy against cancer cells.

Anticoagulant Activity

Another area of interest is the anticoagulant potential of tetrahydroquinoline derivatives:

  • Research Findings : A study synthesized hybrid derivatives of tetrahydroquinoline and assessed their anticoagulant activity. The best-performing derivatives exhibited IC50 values in the range of 0.7 to 40 µM against coagulation factors Xa and XIa . These findings indicate the potential application of these compounds in treating thrombotic disorders.

Neuroprotective Effects

Tetrahydroquinolines have also been studied for their neuroprotective effects:

  • Mechanism of Action : Research indicates that certain tetrahydroquinoline derivatives can modulate neurotransmitter systems and exhibit antioxidant properties. This suggests a potential role in managing neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of tetrahydroquinoline compounds is closely related to their structural features. Key findings from SAR studies include:

  • Alkyl Substituents : The presence of bulky alkyl groups enhances lipophilicity and bioavailability.
  • Phenyl Substituents : Aromatic rings can improve binding affinity to biological targets.

The following table summarizes key findings from SAR studies on tetrahydroquinoline derivatives:

Compound StructureActivity TypeIC50 Value (µg/mL)Reference
Tetrahydroquinoline Derivative 1Antitumor2.5
Tetrahydroquinoline Derivative 2Anticoagulant0.7
Tetrahydroquinoline Derivative 3NeuroprotectiveNot specified

Properties

IUPAC Name

2,2,4,6-tetramethyl-4-phenyl-1,3-dihydroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N/c1-14-10-11-17-16(12-14)19(4,13-18(2,3)20-17)15-8-6-5-7-9-15/h5-12,20H,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGWAUGRQYSLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(CC2(C)C3=CC=CC=C3)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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